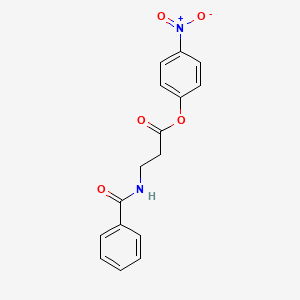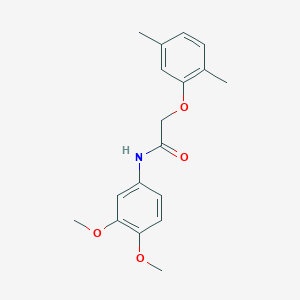
8-allyl-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives, including those similar to 8-allyl-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, often involves multi-step chemical processes. One approach for creating chromene derivatives is through the reaction of salicyaldehydes with appropriate reagents, utilizing conditions that promote cyclization and substitution to introduce various functional groups. Zhu et al. (2014) established a rapid synthetic method for a related compound, emphasizing the efficiency of such processes in producing biologically active chromene compounds (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the chromene backbone, with variations in substituents leading to different physical and chemical properties. Studies on similar molecules, like 4-oxo-N-phenyl-4H-chromene-2-carboxamide, provide insights into the anti-rotamer conformation around the C-N bond and the relative positions of functional groups, which are crucial for understanding the molecular interactions and stability of these compounds (Reis et al., 2013).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, reflecting their reactivity and potential for further modification. For example, the synthesis of chromeno[2,3-b]pyridines from 8-allyl-2-aminochromone-3-carboxaldehyde highlights the versatility of chromene derivatives in forming heterocyclic compounds with potential pharmacological activities (Ibrahim, 2010).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on compounds like 4-oxo-N-phenyl-4H-chromene-2-carboxamide provide valuable information on crystallization behavior and structural features, which are essential for understanding the material characteristics of these compounds (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including reactivity, stability, and interactions with other molecules, are pivotal for their applications in various fields. The synthesis and reactions of related compounds, such as 8-allylchromone-3-carboxaldehyde derivatives, underscore the chemical versatility and potential utility of chromene derivatives in synthetic chemistry and beyond (Ibrahim et al., 2010).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c1-2-5-12-6-3-7-13-10-16(19(23)24-17(12)13)18(22)21-15-9-4-8-14(20)11-15/h2-4,6-11H,1,5H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQHHZXEJIBHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)

![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)
![1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)
![3,3'-(1,6-hexanediyldinitrilo)bis(1-phenyl-1,2-butanedione) 2,2'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5785478.png)
![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)



![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785511.png)
![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)
![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)
